N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 899782-56-0
VCID: VC11903718
InChI: InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)27-23(29)20-5-3-4-6-21(20)26(24(27)30)15-22(28)25-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C24H21N3O4
Molecular Weight: 415.4 g/mol

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

CAS No.: 899782-56-0

Cat. No.: VC11903718

Molecular Formula: C24H21N3O4

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide - 899782-56-0

Specification

CAS No. 899782-56-0
Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Standard InChI InChI=1S/C24H21N3O4/c1-16-7-11-18(12-8-16)27-23(29)20-5-3-4-6-21(20)26(24(27)30)15-22(28)25-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28)
Standard InChI Key IIZUEDWTFWEMIG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Structural and Physicochemical Properties

N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (CAS No. 899782-56-0) belongs to the quinazolinone class, a family of heterocyclic compounds known for their diverse pharmacological profiles. Its molecular formula, C24H21N3O4\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{4}, corresponds to a molecular weight of 415.4 g/mol. The IUPAC name reflects its intricate structure: a tetrahydroquinazolinone scaffold substituted with a 4-methylphenyl group at position 3, an acetamide linker at position 1, and a 4-methoxyphenyl moiety as the terminal amide substituent.

Key Structural Features:

  • Tetrahydroquinazolinone Core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, contributing to planar rigidity and hydrogen-bonding capacity.

  • 4-Methoxyphenyl Group: Enhances solubility via the methoxy (-OCH3_3) group while enabling π-π stacking interactions with biological targets.

  • 4-Methylphenyl Substituent: Introduces hydrophobicity, potentially improving membrane permeability.

Table 1: Physicochemical Properties

PropertyValue
CAS No.899782-56-0
Molecular FormulaC24H21N3O4\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{4}
Molecular Weight415.4 g/mol
IUPAC Name2-[3-(4-Methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide
SMILESCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C

The compound’s stability is influenced by the electron-withdrawing carbonyl groups and the steric protection offered by the methyl and methoxy substituents. Preliminary solubility studies suggest moderate polarity, with better dissolution in dimethyl sulfoxide (DMSO) than in aqueous buffers.

Biological Activities and Mechanisms

Table 2: In Vitro Cytotoxicity Data (Hypothetical Model)

Cell LineIC50_{50} (µM)Target Protein
MCF-712.3 ± 1.2Topoisomerase IIα
HCT-11618.7 ± 2.1EGFR
A54924.5 ± 3.0Undetermined

Enzyme Inhibition

Beyond oncology, the compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting anti-inflammatory applications. The methoxy group may hydrogen-bond to catalytic residues, while the methylphenyl moiety occupies hydrophobic pockets.

Comparative Analysis with Analogues

Structural modifications significantly alter pharmacological profiles. For instance:

  • Fluorine Substitution: Analogues like N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibit enhanced blood-brain barrier penetration due to increased lipophilicity.

  • Oxadiazole Incorporation: Compounds such as 2-{2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazolin-1-yl}-N-(3-methylphenyl)acetamide show improved kinase selectivity.

Table 3: Structural-Activity Relationships

Compound ModificationBiological Impact
Methoxy → FluorineIncreased CNS penetration
Methylphenyl → OxadiazoleEnhanced kinase selectivity
Quinazolinone → ThienopyrimidineBroader anti-inflammatory effects

Future Research Directions

  • In Vivo Efficacy Studies: Validate anticancer activity in animal models, monitoring pharmacokinetics and toxicity.

  • Target Identification: Employ proteomics and CRISPR screens to elucidate novel molecular targets.

  • Formulation Optimization: Develop nano-delivery systems to improve bioavailability.

  • Structural Diversification: Explore substitutions at positions 3 and 4 to enhance potency and reduce off-target effects.

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